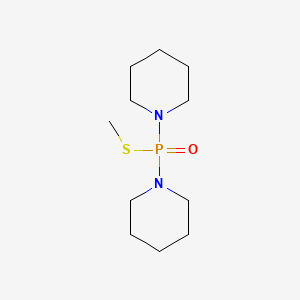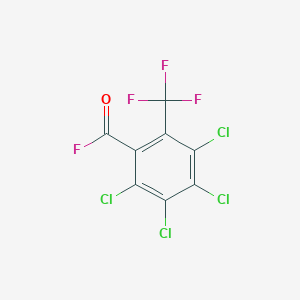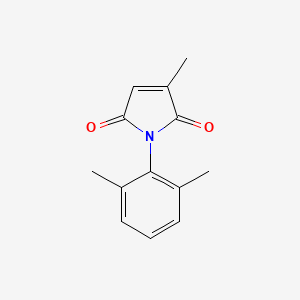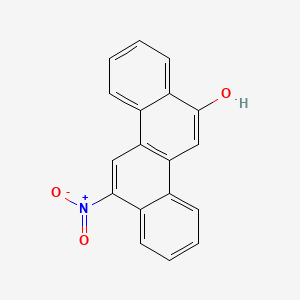
12-Nitro-6-chrysenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Nitro-6-chrysenol: is a chemical compound that belongs to the class of nitroaromatic compounds It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with a nitro group at the 12th position and a hydroxyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Nitro-6-chrysenol typically involves the nitration of 6-chrysenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Nitro-6-chrysenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.
Major Products:
Oxidation: Products include 12-nitro-6-chrysenone or 12-nitro-6-chrysenic acid.
Reduction: Products include 12-amino-6-chrysenol.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
12-Nitro-6-chrysenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of 12-Nitro-6-chrysenol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
6-Nitro-1-chrysenol: Similar structure but with the nitro group at the 6th position.
12-Amino-6-chrysenol: Similar structure but with an amino group instead of a nitro group.
6-Chrysenol: The parent compound without the nitro group.
Uniqueness: 12-Nitro-6-chrysenol is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
| 120014-79-1 | |
Formule moléculaire |
C18H11NO3 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
12-nitrochrysen-6-ol |
InChI |
InChI=1S/C18H11NO3/c20-18-10-16-11-5-1-3-7-13(11)17(19(21)22)9-15(16)12-6-2-4-8-14(12)18/h1-10,20H |
Clé InChI |
OYJWIBIGRVQKNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


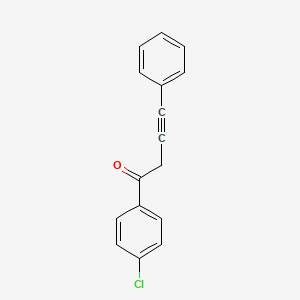

![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)



